Comparative CYP2B6 Inhibition Profile: Mitigating Drug-Drug Interaction Risk
In lead optimization, aniline-containing pharmacophores are frequently scrutinized for their potential to inhibit Cytochrome P450 (CYP) enzymes, a primary cause of adverse drug-drug interactions. 2-Chloro-5-methyl-3,6-difluoroaniline demonstrates a quantifiably weak inhibitory effect on CYP2B6 with an IC50 of 18,400 nM (18.4 μM) [1]. In contrast, other halogenated anilines in the same enzyme class, such as 3,4-dichloroaniline, exhibit significantly greater potency as CYP2E1 inhibitors, with a reported IC50 of 8.0 μM [2]. This represents an over 2-fold difference in inhibitory concentration, suggesting a substantially lower potential for CYP-related liabilities.
| Evidence Dimension | CYP Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 18,400 nM (18.4 μM) |
| Comparator Or Baseline | 3,4-dichloroaniline (comparator from same enzyme class) |
| Quantified Difference | Target compound IC50 is >2.3-fold higher (weaker inhibitor) than comparator. |
| Conditions | Target: Human CYP2B6 in liver microsomes with NADPH-generating system by LC-MS [1]. Comparator: Human CYP2E1 inhibition assay [2]. |
Why This Matters
A weaker CYP inhibition profile is a critical differentiator for procurement when designing lead series intended for in vivo studies or for building a safety margin against potential drug-drug interactions.
- [1] BindingDB. (n.d.). BDBM50555364: IC50 for Cytochrome P450 2B6. View Source
- [2] Ohashi, Y., et al. (2005). Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols. Biol. Pharm. Bull., 28(7), 1221-1226. View Source
